

Technical Guide: AFR-605 Free Base Preliminary Research Findings

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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

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Executive Summary

AFR-605 (Chemical Name: N-[(1-{2-[2-(pyridin-2-yl)ethyl]piperidin-4-yl}methyl)-1-(propan-2-yl)-1H-indazole-3-carboxamide]) is a high-potency, selective 5-HT₄ receptor antagonist belonging to the indazole-3-carboxamide class.^{[1][2][3][4][5][6][7]} While often handled as a hydrochloride salt for aqueous solubility in biological assays, the free base form represents the lipophilic, active moiety critical for membrane permeability studies, solid-state characterization, and specific formulation development.^{[1][2]}

This guide synthesizes preliminary research findings, focusing on the physicochemical distinction of the free base, its high-affinity antagonism ($pA_2 = 10.8$), and its implications for treating gastrointestinal and urinary smooth muscle disorders.^{[1][2]}

Chemical Identity & Physicochemical Properties^{[1][2][8]}

The differentiation between the free base and its salt forms is critical for experimental design.^[2] The free base (AFR-605) is the uncharged, proton-accepting form, exhibiting higher lipophilicity

(logP) compared to its hydrochloride counterpart.[1][2]

Structural Characterization[1][2]

- IUPAC Name: 1-(1-Methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide[1][2][4]
- Molecular Formula: C₂₄H₃₁N₅O[1][2][4]
- Molecular Weight: 405.54 g/mol [1][2]
- CAS Number: 214707-81-0 (Free Base)[1][2]
- Key Structural Motifs:
 - Indazole Core: Provides scaffold rigidity and receptor binding orientation.[1][2]
 - Isopropyl Group (R1): Enhances hydrophobic interaction within the receptor pocket.[1][2]
 - Piperidine-Ethyl-Pyridine Tail: Critical for high-affinity binding to the 5-HT₄ receptor's anionic site.[1][2]

Quantitative Property Profile

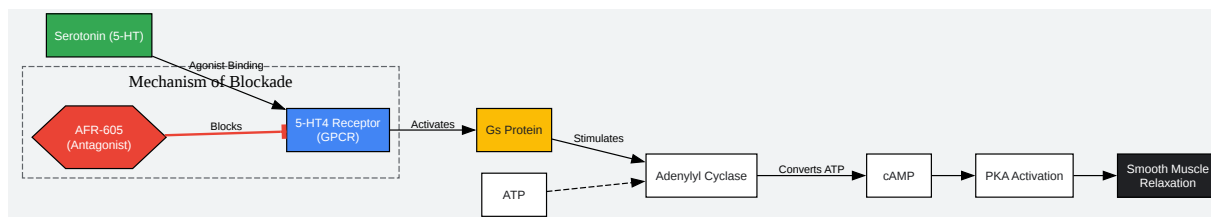
Property	Value (Free Base)	Value (HCl Salt)	Experimental Implication
State	Solid / Crystalline	Solid / Crystalline	Free base requires organic solvents (DMSO/Ethanol) for stock.[1][2]
Solubility	Low (Aqueous)	High (Aqueous)	Use free base for PAMPA/Caco-2 permeability assays. [1][2]
pKa	~8.5 - 9.5 (Basic N)	N/A	Protonation state is pH-dependent; affects binding kinetics.[1][2]
Melting Point	~122-123°C	~266-267°C	Distinct thermal events for solid-state identification.[1][2]

Mechanism of Action (MOA): 5-HT4 Antagonism[1][2]

AFR-605 acts as a potent antagonist at the 5-Hydroxytryptamine receptor 4 (5-HT4).[1][2] This G-protein coupled receptor (GPCR) is positively coupled to Adenylyl Cyclase (AC) via the Gs alpha subunit.[1][2]

Signaling Pathway Inhibition

Under normal physiological conditions, serotonin (5-HT) binding to 5-HT4 triggers the accumulation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][2] AFR-605 competitively blocks this interaction, preventing the downstream phosphorylation events that typically lead to smooth muscle relaxation or neuronal excitation.[1][2]



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Figure 1: Competitive antagonism of the 5-HT4 receptor signaling cascade by AFR-605.[1][2]

Pharmacological Potency (pA2)

In isolated tissue assays (e.g., rat esophageal tunica pre-contracted with carbachol), AFR-605 demonstrates exceptional potency.[1][2]

- pA2 Value: 10.8 ± 1.90 [1][2][8]
- Interpretation: A pA2 of 10.8 corresponds to an affinity constant in the sub-nanomolar range ().[1][2] This places AFR-605 among the most potent 5-HT4 antagonists described in the literature, significantly outperforming standard reference compounds (often pA2 8.0–9.0).[1][2]

Preliminary Research Protocols

To replicate findings or expand upon the AFR-605 dataset, the following protocols are recommended. These emphasize the handling of the free base.

Preparation of Stock Solutions (Free Base)

The free base is hydrophobic.[1][2] Direct dissolution in aqueous buffer will result in precipitation and inaccurate dosing.[2]

- Weighing: Accurately weigh 10 mg of **AFR-605 Free Base**.

- Solvent Selection: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Vortex for 1 minute.
- Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
- Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer immediately prior to use to keep final DMSO concentration < 0.1%.

In Vitro Antagonism Assay (Rat Esophagus Model)

This assay validates the functional antagonism of AFR-605 against serotonin-induced relaxation.^{[1][2]}

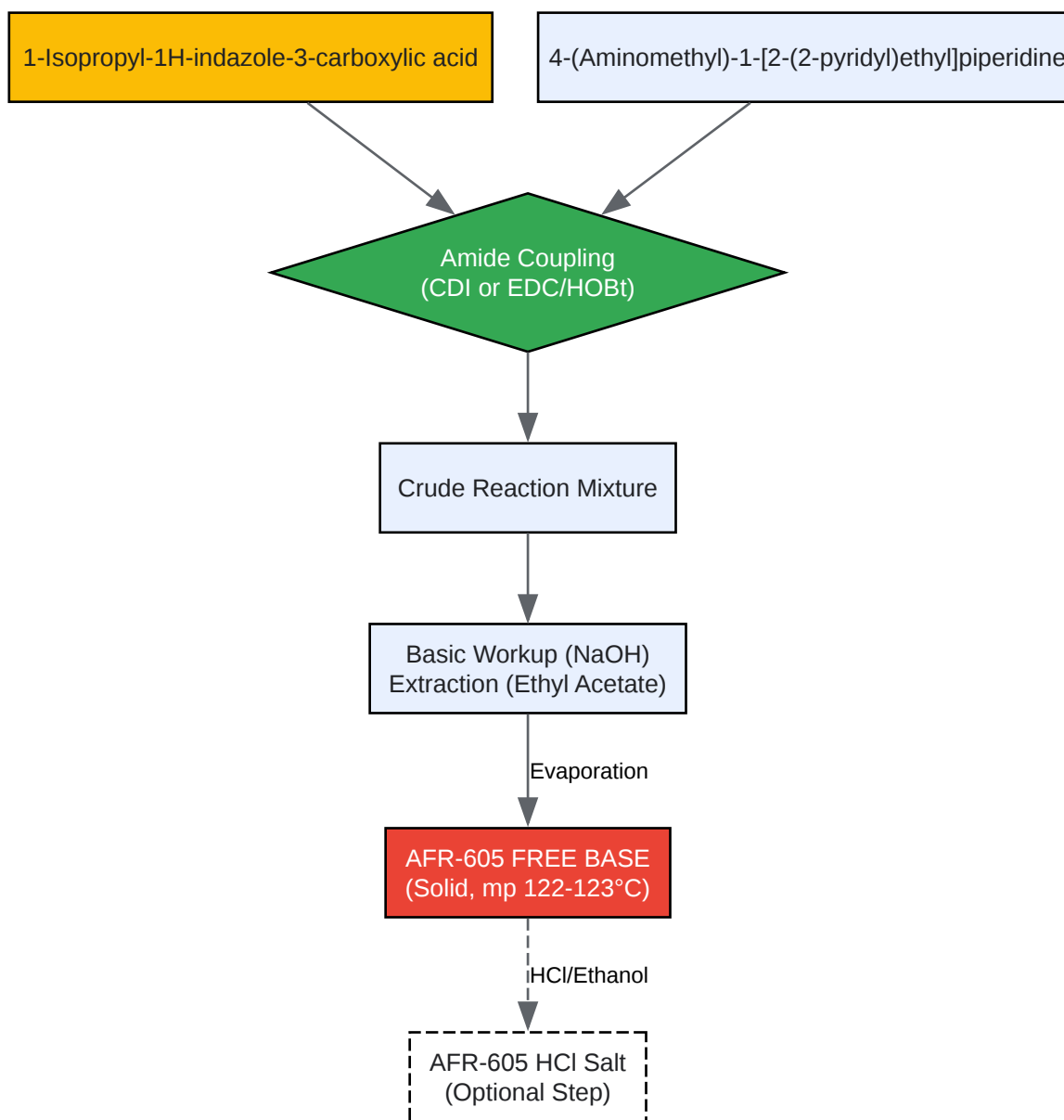
Workflow:

- Tissue Prep: Isolate rat esophageal tunica muscularis mucosae.^{[1][2]}
- Pre-contraction: Induce tone using Carbachol (1-3 μ M).^{[1][2]}
- Challenge: Construct a cumulative concentration-response curve for 5-HT (Serotonin) in the absence of antagonist.
- Treatment: Incubate tissue with AFR-605 (various concentrations, e.g., 0.1 nM, 1 nM) for 30 minutes.^{[1][2]}
- Re-Challenge: Repeat 5-HT curve.
- Analysis: Measure the rightward shift of the 5-HT dose-response curve. Calculate the Dose Ratio (DR) and derive pA₂ using a Schild plot.^{[1][2]}

Synthesis Pathway (Free Base Isolation)^{[1][2][9]}

The isolation of the free base is a pivotal intermediate step before salt formation.^[2]

Understanding this pathway aids in purity analysis and impurity profiling.^{[1][2]}



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Figure 2: Synthetic route focusing on the isolation of **AFR-605 Free Base**.^{[1][2]}

Conclusion & Future Directions

AFR-605 Free Base is a critical research tool for elucidating 5-HT₄ receptor physiology.^{[1][2]} Its sub-nanomolar potency (pA₂ 10.^[2]8) makes it a superior probe compared to earlier generation antagonists.^[2]

Key Takeaways:

- Selectivity: High affinity for 5-HT4 makes it ideal for excluding off-target effects in complex tissue preparations.[1][2]
- Formulation: Future in vivo studies requiring non-oral delivery (e.g., transdermal or lipid-based nanocarriers) should utilize the free base to maximize membrane flux.[1][2]
- Therapeutic Scope: Research should prioritize its application in IBS-D (Diarrhea-predominant Irritable Bowel Syndrome) and urinary incontinence, where dampening serotonergic tone is beneficial.[1][2]

References

- National Center for Advancing Translational Sciences (NCATS). AFR-605: Inxight Drugs Ingredient Details. [\[Link\]](#)[1][2]
- Google Patents. Indazole amide compounds as serotonergic agents (Patent MXPA99009422A).[1][2] Describes the synthesis, free base isolation (Example 10), and pA2 pharmacological data.
- PubChem. Compound Summary for CID 21252903 (AFR-605). [\[Link\]](#)[1][2][4]

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